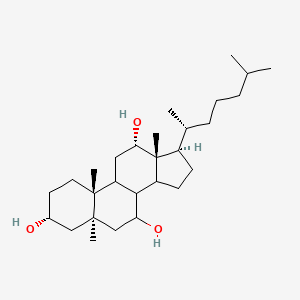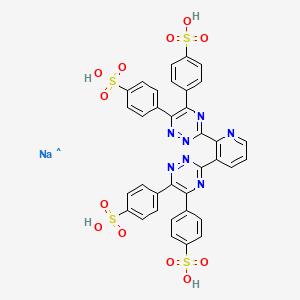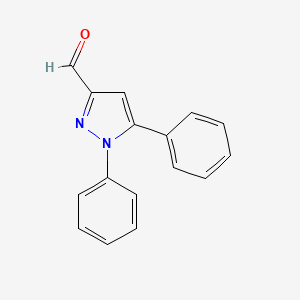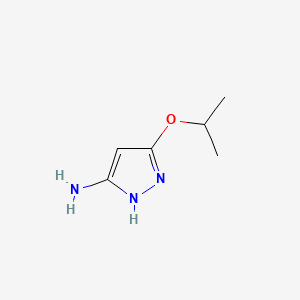
5alpha-Cholestan-3alpha,7alpha,12alpha-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Cholestan-3alpha,7alpha,12alpha-triol: is a triol derivative of cholestane, a saturated steroid. This compound is characterized by the presence of three hydroxyl groups at the 3alpha, 7alpha, and 12alpha positions on the cholestane backbone. It is a significant intermediate in the biosynthesis of bile acids and plays a crucial role in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Cholestan-3alpha,7alpha,12alpha-triol typically involves the hydroxylation of 5beta-cholestane-3alpha,7alpha-diol. This reaction is catalyzed by the enzyme 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase (EC 1.14.13.96), which uses NADPH and molecular oxygen (O2) as co-substrates .
Industrial Production Methods: the enzymatic hydroxylation process mentioned above can be scaled up for industrial applications, provided that the enzyme and substrates are available in sufficient quantities .
Chemical Reactions Analysis
Types of Reactions: 5alpha-Cholestan-3alpha,7alpha,12alpha-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry: 5alpha-Cholestan-3alpha,7alpha,12alpha-triol is used as an intermediate in the synthesis of various steroidal compounds and bile acids. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its role in metabolic pathways, particularly in the biosynthesis of bile acids. It is also used to investigate the enzymatic processes involved in steroid metabolism .
Medicine: The compound’s role in bile acid biosynthesis makes it relevant in medical research, particularly in understanding and treating disorders related to bile acid metabolism .
Mechanism of Action
The mechanism of action of 5alpha-Cholestan-3alpha,7alpha,12alpha-triol involves its conversion into bile acids through a series of enzymatic reactions. The compound is hydroxylated by specific enzymes, leading to the formation of intermediates that are further processed into bile acids. These bile acids play a crucial role in the digestion and absorption of dietary fats .
Comparison with Similar Compounds
5beta-Cholestane-3alpha,7alpha,12alpha-triol: Similar structure but differs in the stereochemistry at the 5-position.
5alpha-Cholestan-3alpha,12alpha,16alpha-triol: Differs in the position of the hydroxyl groups.
Uniqueness: 5alpha-Cholestan-3alpha,7alpha,12alpha-triol is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in bile acid biosynthesis.
Properties
IUPAC Name |
(3R,5R,10R,12S,13R,17R)-5,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O3/c1-17(2)8-7-9-18(3)20-10-11-21-25-22(14-24(31)28(20,21)6)27(5)13-12-19(29)15-26(27,4)16-23(25)30/h17-25,29-31H,7-16H2,1-6H3/t18-,19-,20-,21?,22?,23?,24+,25?,26-,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOYQFQSJGVQLL-XVXZUQBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1([C@H](CC3C2C(C[C@@]4([C@@]3(CC[C@H](C4)O)C)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)
![DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C]](/img/new.no-structure.jpg)
![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)


![(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B571339.png)
![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)



![2-[3-(Carboxymethyl)-5,10-dioxo-4,6-dipropyl-1,2,8,9-tetrahydropyrido[3,2-g]quinolin-7-yl]acetic acid](/img/structure/B571344.png)
![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)
